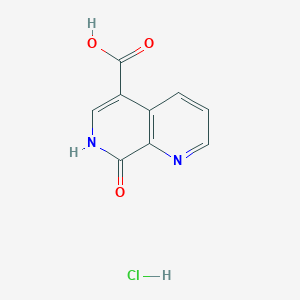

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its unique structure, which includes a naphthyridine ring system fused with a carboxylic acid and a hydroxyl group. This compound has been studied for its potential biological activities and applications in various scientific fields .

作用機序

Target of Action

The primary target of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is the protein portion of topoisomerase II . Topoisomerase II is an essential enzyme that alters the topologic states of DNA during transcription, making it a crucial target for many therapeutic agents.

Mode of Action

The compound interacts with its target by forming hydrogen bonds with the amino acid residues at the binding site of topoisomerase II . Specifically, it forms eight hydrogen bonds, six of them with the protein portion of topoisomerase II, and two with the DNA segment . This suggests that the compound intercalates with the DNA, altering its structure and function.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in DNA structure and function due to its interaction with topoisomerase II . This could potentially lead to cell death, making the compound a potential candidate for therapeutic applications such as cancer treatment.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether . Therefore, temperature could potentially impact the compound’s stability and efficacy.

準備方法

The synthesis of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved using triphenylphosphine (PBu₃) in acetic acid (AcOH), yielding excellent results . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its fused ring structure containing nitrogen atoms, with a molecular formula of C9H6N2O3 and a molecular weight of approximately 226.62 g/mol in its hydrochloride form. Its structural features include a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position, which enhance its reactivity and solubility in biological systems .

Biological Activities

Antiviral Properties

One of the most significant applications of 8-hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is its potential as an antiviral agent. Research has demonstrated its ability to inhibit HIV-1 integrase, a key enzyme in the viral replication process. This inhibition interferes with viral replication pathways, making it a candidate for further pharmacological development .

Anticancer Activity

The compound also exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the chelation of essential metal ions required for the activity of metalloenzymes, disrupting their catalytic functions. This interaction can lead to altered cellular signaling pathways and changes in gene expression, contributing to its anticancer effects .

Activity Against Parasitic Infections

Recent studies have highlighted the compound's potential against leishmaniasis, a parasitic infection that poses significant health challenges globally. An early compound derived from 8-hydroxy-1,7-naphthyridine demonstrated weak efficacy in mouse models but showed promise in improving in vitro profiles. The mode of action was linked to the sequestration of divalent metal cations, which is crucial for the drug's effectiveness .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve multi-step reactions that allow for the functionalization of the naphthyridine core to enhance biological activity .

Comparative Analysis with Related Compounds

To better understand the positioning of this compound within its chemical class, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,6-Naphthyridine | Heterocyclic | Potent inhibition of HIV-1 integrase |

| 1,5-Naphthyridine | Heterocyclic | Known for anti-proliferative effects |

| 2-Amino-3-cyanopyridine | Pyridine derivative | Involved in diverse biological activities |

| Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | Naphthyridine derivative | Exhibits unique reactivity patterns |

| Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | Naphthyridine derivative | Notable for its use in synthetic chemistry |

This table illustrates how this compound stands out due to its specific functional groups and broad range of biological activities .

類似化合物との比較

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride can be compared with other naphthyridine derivatives, such as:

8-Hydroxy-1,5-naphthyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine: Contains additional functional groups that confer different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties.

生物活性

8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₈ClN₃O₃

- Molecular Weight : Approximately 226.62 g/mol

- Structure : Contains two fused pyridine rings with a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position, enhancing its reactivity and solubility in biological systems.

Target Interactions

The primary target of this compound is topoisomerase II, an enzyme crucial for DNA replication and transcription. The compound interacts with topoisomerase II by forming hydrogen bonds with specific amino acid residues at the binding site. This interaction leads to significant alterations in DNA structure and function, impacting cellular processes such as proliferation and apoptosis .

Biochemical Pathways

The compound's biological activity is linked to several biochemical pathways:

- Inhibition of Metalloenzymes : The compound chelates metal ions necessary for the catalytic activity of metalloenzymes, disrupting their function. This mechanism has implications for various cellular signaling pathways that depend on metal ions .

- Antiviral Activity : Research indicates that it inhibits HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition occurs at low nanomolar concentrations, demonstrating its potential as an antiviral agent .

- Anticancer Effects : The compound exhibits cytotoxicity against various cancer cell lines by interfering with cellular proliferation pathways .

Antiviral Activity

This compound has shown promising antiviral properties:

- HIV-1 Integrase Inhibition : It effectively inhibits the strand transfer process of HIV-1 integrase, with compounds derived from this structure displaying nanomolar potency against HIV replication in vitro .

| Compound | IC₅₀ (nM) | Activity Description |

|---|---|---|

| 11 | 40 | Potent HIV integrase inhibitor |

Anticancer Activity

The compound's anticancer potential is highlighted by its ability to induce cytotoxic effects in various cancer cell lines:

- Cell Line Studies : It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving topoisomerase II inhibition and disruption of metal ion homeostasis .

| Cell Line | IC₅₀ (µM) | Observed Effect |

|---|---|---|

| HeLa | 5 | Cytotoxicity |

| MCF-7 | 3 | Inhibition of proliferation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited low nanomolar activity against HIV-1 integrase, suggesting its potential for development into effective antiviral therapies .

- Cytotoxicity in Cancer Models : Research indicated that this compound induced significant cytotoxic effects in breast cancer cell lines (MCF-7), with mechanisms linked to DNA damage and apoptosis .

- Metal Ion Chelation Studies : Investigations into its interaction with metal ions revealed that the compound's chelation properties could lead to altered cellular signaling pathways, impacting gene expression related to growth and survival .

特性

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWJVJAEZUDMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。